Cas no 1697552-27-4 (3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
- 1697552-27-4
- EN300-1848697
-
- Inchi: 1S/C13H19NO/c1-4-15-10-7-5-6-9(8-10)11-12(14)13(11,2)3/h5-8,11-12H,4,14H2,1-3H3
- InChI Key: JBYUBWATOQEBJD-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C1C(C1(C)C)N
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848697-0.05g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-0.1g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-0.25g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-0.5g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-1.0g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 1g |
$1371.0 | 2023-05-27 | ||
| Enamine | EN300-1848697-2.5g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-5.0g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 5g |
$3977.0 | 2023-05-27 | ||
| Enamine | EN300-1848697-10.0g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 10g |
$5897.0 | 2023-05-27 | ||
| Enamine | EN300-1848697-1g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1848697-5g |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
1697552-27-4 | 5g |
$2650.0 | 2023-09-19 |
3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
Comprehensive Overview of 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1697552-27-4)
The compound 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1697552-27-4) is a specialized organic molecule with a unique cyclopropane backbone. Its structure features an ethoxyphenyl group and dimethyl substituents, making it a subject of interest in pharmaceutical and agrochemical research. The cyclopropane-amine core is known for its conformational rigidity, which often enhances binding affinity in biological systems. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic pathways.
In recent years, the demand for novel amine derivatives like 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine has surged due to their applications in small-molecule therapeutics. The compound's ethoxyphenyl moiety contributes to its lipophilicity, a critical factor in drug absorption and bioavailability. This aligns with current trends in precision medicine, where optimizing pharmacokinetic properties is paramount. Additionally, its dimethylcyclopropane structure is being studied for its potential to modulate enzyme activity, a hot topic in enzyme inhibitor development.
The synthesis of CAS No. 1697552-27-4 typically involves multi-step organic reactions, including cyclopropanation and amine functionalization. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling are often employed to improve yield and purity. These methods resonate with the growing emphasis on green chemistry and sustainable manufacturing in the chemical industry. Researchers are also investigating chiral resolution techniques to isolate enantiomers, as stereochemistry significantly impacts biological activity.
From an industrial perspective, 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine is gaining traction in high-throughput screening libraries. Its structural diversity makes it a valuable scaffold for fragment-based drug design, a strategy widely adopted in AI-driven drug discovery. Companies are leveraging computational chemistry tools to predict its interactions with target proteins, reducing R&D costs. This aligns with the broader shift toward data-driven molecular design, a frequently searched topic in scientific forums.
Safety and regulatory aspects of CAS No. 1697552-27-4 are also under scrutiny. While not classified as hazardous, proper handling protocols are recommended due to its amine functionality. Environmental fate studies are ongoing to assess its biodegradability, reflecting the industry's focus on eco-friendly chemicals. These discussions are prevalent in regulatory compliance circles, especially with evolving REACH and FDA guidelines.
In conclusion, 3-(3-ethoxyphenyl)-2,2-dimethylcyclopropan-1-amine represents a promising candidate in modern chemical research. Its versatility in medicinal chemistry, coupled with advancements in synthetic methodologies, positions it at the forefront of innovative therapeutic development. As the scientific community continues to explore its applications, this compound is likely to feature prominently in future patent filings and academic publications.
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